molecular formula C11H12N2O3 B11050621 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanamide

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanamide

Cat. No. B11050621
M. Wt: 220.22 g/mol
InChI Key: SSXZUNAUAQDGKK-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanamide is a chemical compound with the molecular formula C11H11NO3 It is known for its unique structure, which includes a cyano group, a hydroxy group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.

    Reduction: Formation of 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanamide involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-hydroxyphenyl)propanamide
  • 2-Cyano-3-(3-methoxyphenyl)propanamide
  • 2-Cyano-3-(4-methoxyphenyl)propanamide

Uniqueness

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides a distinct set of chemical and biological properties compared to similar compounds .

properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-cyano-3-(4-hydroxy-3-methoxyphenyl)propanamide

InChI

InChI=1S/C11H12N2O3/c1-16-10-5-7(2-3-9(10)14)4-8(6-12)11(13)15/h2-3,5,8,14H,4H2,1H3,(H2,13,15)

InChI Key

SSXZUNAUAQDGKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(C#N)C(=O)N)O

Origin of Product

United States

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